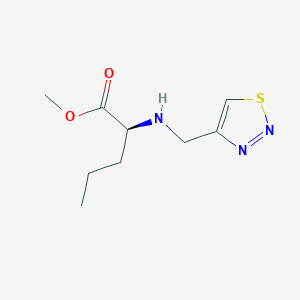![molecular formula C16H21N5O B7355741 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide](/img/structure/B7355741.png)
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a type of pyrrolidine-based amide that has been synthesized using specific methods. It has been found to have a unique mechanism of action and can cause biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide involves the inhibition of specific enzymes and receptors in the body. This compound has been found to selectively bind to specific targets, which can result in the inhibition of their activity. This can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been found to have potential neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide in lab experiments include its specificity and selectivity towards specific targets. This compound can be used to study the effects of inhibiting specific enzymes and receptors in the body. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide. One direction includes further studies on its potential therapeutic applications in the treatment of various diseases. Another direction includes the development of new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, the study of the mechanism of action of this compound can lead to a better understanding of specific targets in the body and their role in disease development.
Métodos De Síntesis
The synthesis of 3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with (R)-2-(pyrrolidin-1-yl)propan-1-amine and phenyl isocyanate. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit specific enzymes and receptors in the body. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-17-16(20-19-12)14-8-5-10-21(14)11-9-15(22)18-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,18,22)(H,17,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMATLPLZSQKA-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355662.png)
![3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine](/img/structure/B7355663.png)
![1-[4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7355677.png)
![5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355690.png)

![5-(4-chlorophenyl)-2-[[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7355695.png)
![2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355703.png)
![2-(methoxymethyl)-4-[[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7355707.png)
![2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355724.png)
![methyl 5-[[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methyl]furan-2-carboxylate](/img/structure/B7355728.png)
![tert-butyl (4R,5S)-4,5-dihydroxy-2-[2-oxo-2-(propylamino)ethyl]diazinane-1-carboxylate](/img/structure/B7355734.png)
![2-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355746.png)
![(2S)-2-[(2-methylpyrazol-3-yl)methyl]-N-(2-methyl-2-pyridin-3-ylpropyl)pyrrolidine-1-carboxamide](/img/structure/B7355750.png)
![[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-(2-pyridin-4-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7355761.png)